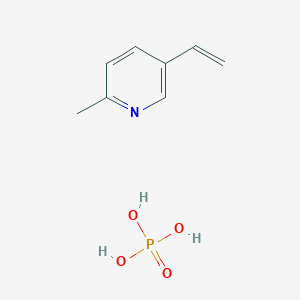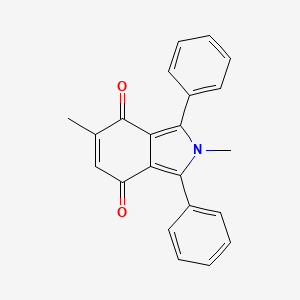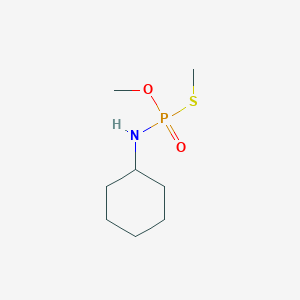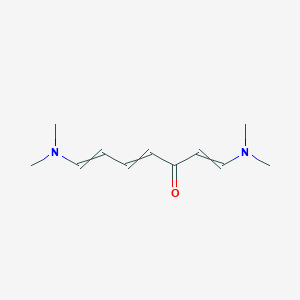
5-Ethenyl-2-methylpyridine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2-methylpyridine;phosphoric acid is an organic compound that combines the properties of both 5-ethenyl-2-methylpyridine and phosphoric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-2-methylpyridine typically involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . The reaction can be represented as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ]
For the preparation of 5-ethenyl-2-methylpyridine;phosphoric acid, the synthesized 5-ethenyl-2-methylpyridine is reacted with phosphoric acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenyl-2-methylpyridine;phosphoric acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various halogenating agents and catalysts are used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid is a major product formed from the oxidation of 5-ethenyl-2-methylpyridine.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-2-methylpyridine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-ethenyl-2-methylpyridine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-2-methylpyridine: A similar
Eigenschaften
CAS-Nummer |
67190-50-5 |
|---|---|
Molekularformel |
C8H12NO4P |
Molekulargewicht |
217.16 g/mol |
IUPAC-Name |
5-ethenyl-2-methylpyridine;phosphoric acid |
InChI |
InChI=1S/C8H9N.H3O4P/c1-3-8-5-4-7(2)9-6-8;1-5(2,3)4/h3-6H,1H2,2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
MDAVLTURHCCDIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C=C.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)


![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)


![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)



